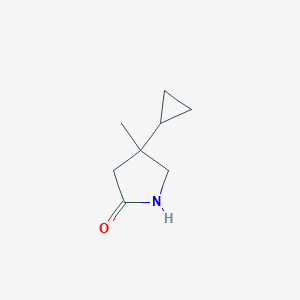
(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It is a solid substance and is used in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular weight of this compound is 223.92 . The InChI code is 1S/C7H5BF4O3/c9-6-4 (8 (13)14)2-1-3-5 (6)15-7 (10,11)12/h1-3,13-14H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.48 g/cm3 . Its boiling point is 274.5 °C at 760 mmHg, and it has a flash point of 119.8 °C . The compound also has a surface tension of 33.3 dyne/cm and a molar volume of 150.3 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is used as a reactant in the synthesis of various biologically active molecules, including multisubstituted purines as P2X7 antagonists for pain treatment , and heteroaryl substituted tetrahydropyrroloquinolinone derivatives as aldosterone synthase inhibitors .
Sodium Channel Blockers
It serves as a precursor for the preparation of biaryl pyrazole carboxamides and oxazoles, which act as sodium channel blockers to treat neuropathic pain .
CETP Inhibition
The compound is involved in synthesizing fluorohydroquinolineethanol, a CETP inhibitor .
Suzuki-Miyaura Cross-Coupling
It is widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds .
Liquid Crystalline Materials
The compound has been utilized to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
Antimicrobial Properties
Studies have explored its physicochemical, structural, antimicrobial, and spectroscopic properties, indicating potential applications in developing antimicrobial agents .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
(2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a type of organoboron compound. In Suzuki–Miyaura cross-coupling reactions, it participates in transmetalation, a process where it transfers its organic group from boron to palladium . This reaction is part of the carbon-carbon bond-forming process, which is crucial in organic synthesis .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid participates, is a key biochemical pathway. This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming processes . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
The physical form of the compound is solid , which may influence its absorption and distribution.
Result of Action
The primary result of the action of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of (2-Fluoro-3-(trifluoromethoxy)phenyl)boronic acid, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can occur in a variety of environmental conditions.
Eigenschaften
IUPAC Name |
[2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAHUXRWGTUGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672903 | |
| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881402-25-1 | |
| Record name | [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethoxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)



![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)


![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)